molecular formula C17H19NO2 B2409296 (2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide CAS No. 887347-58-2

(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide

Cat. No. B2409296
CAS RN: 887347-58-2
M. Wt: 269.344
InChI Key: IKKJBRDCFLFFCF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide” is a complex organic compound. It contains a 2H-chromene moiety, which is an important oxygen heterocycle that widely exists in natural products, pharmaceutical agents, and biologically relevant molecules . It also includes a cyclopentyl group and an amide group.


Synthesis Analysis

The synthesis of 2H-chromenes has been a subject of extensive research. Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2H-Chromen-3-yl Derivatives : This study details an efficient synthesis of 2H-Chromen-3-yl derivatives, highlighting a convenient and high-yielding process (Kumari, Raghuvanshi, & Singh, 2013).

  • Cycloaddition Reactions : Research demonstrates how cyclic enaminones react with dimethyl acetylenedicarboxylate to produce ring-expansion products. This includes reactions with 4-(dimethylamino)-2H-chromen-2-one (Bezenšek et al., 2015).

  • Catalyst-Free Cycloaddition : A study reports a catalyst-free [4+2] cycloaddition of ynamides and 2-halomethyl phenols, leading to the formation of 2-amino-4H-chromenes and α-halo enamides (Wen et al., 2020).

  • Synthesis of Organic Ligands : Novel organic ligands have been synthesized from 3-formylchromone and oxamic acid thiohydrazides, useful in creating copper(II), cobalt(II), and nickel(II) complexes (Myannik et al., 2018).

Applications in Chemistry

  • Indole and Quinoline Construction : This research presents methods for constructing indoles, benzofurans, and chromenes, indicating applications in organic chemistry (Kobayashi, Arisawa, & Shuto, 2011).

  • Microwave-Assisted Synthesis : An efficient method for synthesizing 2-amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitriles under solvent-free conditions has been developed, demonstrating a significant advancement in chemical synthesis (Srikrishna & Dubey, 2018).

  • Crystal Structure Analysis : The crystal structure of related compounds has been determined, contributing to the understanding of molecular interactions and stability (Anuradha et al., 2012).

  • Detection of Sulfur-Containing Species : A study discusses the synthesis of compounds for the detection of sulfur-containing species in aqueous solutions (Qu et al., 2015).

properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-17(18-15-6-2-3-7-15)10-9-13-11-14-5-1-4-8-16(14)20-12-13/h1,4-5,8-11,15H,2-3,6-7,12H2,(H,18,19)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKJBRDCFLFFCF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.